1-肉桂酰基哌嗪
描述
1-Cinnamoylpiperazine, also known as N-cinnamoylpiperazine, is a derivative of piperazine. It has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol .
Synthesis Analysis
A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive and anticonvulsive agents . Various heterocyclic systems like piperidine, morpholine, piperazine, and N-arylpiperazine were combined with cinnamoyl or methylenedioxy cinnamoyl moieties to obtain a series of constrained analogs of cinnamides .
Molecular Structure Analysis
The molecular structure of 1-Cinnamoylpiperazine consists of a piperazine ring attached to a cinnamoyl group . The cinnamoyl group is a phenyl group attached to a prop-2-enoyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cinnamoylpiperazine include its molecular formula (C13H16N2O) and molecular weight (216.28 g/mol) . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.
科学研究应用
抗疼痛和抗抽搐剂
1-肉桂酰哌嗪衍生物已被探索其作为抗疼痛和抗抽搐剂的潜力。一项研究合成了各种肉桂酰哌嗪衍生物,并发现在哌嗪环上具有4-氟苯基取代基的化合物在这方面显示出显著活性。该化合物还被研究其分子和预ADMET性质,表明其在药物开发中用于疼痛和癫痫管理的潜力(Prasanthi, Prasad, & Bharathi, 2018)。
抗组胺药物的合成
在抗组胺药物的合成中,1-肉桂酰哌嗪发挥作用。一项研究提出了一种连续过程,从大量醇类合成西红柿碱、环利嗪和布克利嗪衍生物,采用了包括1-肉桂酰哌嗪作为中间体的方法。该过程展示了该化合物在生产具有医学意义的抗组胺药物中的实用性(Borukhova, Noël, & Hessel, 2016)。
用于治疗炎症性疾病的CCR1拮抗剂
包括肉桂酰基在内的1-酰基-4-苄基-2,5-反二甲基哌嗪衍生物被称为CCR1拮抗剂,可用于治疗炎症性疾病。这些化合物显示出良好的受体亲和力和有利的药代动力学性质,使它们适合进一步探索用于治疗与炎症相关的疾病(Norman, 2006)。
抗癌剂
肉桂酰哌嗪衍生物已被研究其作为抗癌剂的潜力。肉桂酸衍生物,包括肉桂酰哌嗪,由于其丰富的药用传统和显著的抗肿瘤功效,在抗癌研究中显示出潜力。这些衍生物几十年来一直被低估,但近年来由于其在癌症治疗中的潜力而受到关注(De, Baltas, & Bedos-Belval, 2011)。
HIV-1整合酶抑制
1-肉桂酰哌嗪衍生物已被设计和合成为潜在的HIV-1整合酶抑制剂。一项研究发现,该化合物的三羟基芳香衍生物对HIV-1整合酶表现出良好的抑制作用,表明其在开发治疗HIV的药物中的潜力(Yang et al., 2010)。
抗菌活性
肉桂酰哌嗪衍生物在抗菌应用中也显示出潜力。一项研究调查了芳基哌嗪的肉桂酰衍生物对各种细菌的抗菌活性,发现几种化合物显示出显著的体外抗菌活性。该研究突出了这些衍生物在开发新的抗菌剂中的潜力(Novaković等,2012)。
神经保护活性
已合成1-肉桂酰哌嗪衍生物以用于其潜在的神经保护活性。一项研究创造了带有苄基哌嗪基团的肉桂酰胺衍生物,并评估了它们在细胞和动物模型中的神经保护活性。某些衍生物显示出强效的神经保护作用,表明它们作为治疗脑缺血性中风的药物的潜力(Zhong et al., 2018)。
合成NK1受体拮抗剂
在NK-1拮抗剂GW597599的开发中,开发了一种关键的手性纯芳基哌嗪脲的新合成路线,包括使用1-肉桂酰基哌嗪。这条路线提高了安全性、产量和通量,展示了该化合物在合成中枢神经系统疾病治疗(Guercio et al., 2009)中的应用。
安全和危害
作用机制
Target of Action
1-Cinnamoylpiperazine and its derivatives have been synthesized as potential antinociceptive and anticonvulsive agents . The primary targets of 1-Cinnamoylpiperazine are believed to be the transient receptor potential vanilloid 1 (Trpv1) antagonists . These receptors play a crucial role in the transmission and modulation of pain, as well as the integration of diverse painful stimuli.
Mode of Action
It is believed to interact with its targets (trpv1 receptors) to exert its antinociceptive and anticonvulsive effects . The compound may dampen neuronal excitability, which is a common characteristic of disorders like epilepsy and neuropathic pain .
Biochemical Pathways
The compound’s interaction with Trpv1 receptors could potentially alter various downstream effects, thereby modulating the perception of pain and the occurrence of seizures .
Pharmacokinetics
A study on cinnamoylpiperazine derivatives suggested that these compounds exhibit good oral bioavailability and drug-likeness . These properties are crucial for the compound’s effective delivery to its target sites in the body.
Result of Action
The molecular and cellular effects of 1-Cinnamoylpiperazine’s action primarily involve the modulation of neuronal excitability. This modulation can result in the dampening of pain perception (antinociceptive effect) and the reduction of seizure activity (anticonvulsive effect) .
属性
IUPAC Name |
(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCYXQODDJUHQL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cinnamoylpiperazine | |
CAS RN |
55486-27-6, 84935-37-5 | |
Record name | 55486-27-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 84935-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。